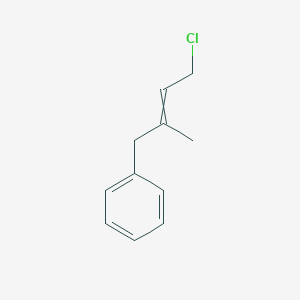![molecular formula C3H6N4O4 B14655097 (E)-N-[Amino(nitroamino)methylidene]glycine CAS No. 52498-33-6](/img/structure/B14655097.png)
(E)-N-[Amino(nitroamino)methylidene]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[Amino(nitroamino)methylidene]glycine is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a nitroamino group, and a glycine backbone. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, biochemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[Amino(nitroamino)methylidene]glycine typically involves the reaction of glycine with nitroamine derivatives under controlled conditions. One common method includes the use of a condensation reaction where glycine is reacted with nitroamine in the presence of a suitable catalyst. The reaction conditions often require a specific temperature range and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yield and purity of the compound. Techniques such as continuous flow synthesis and advanced purification methods are employed to ensure the consistency and quality of the product.
化学反応の分析
Types of Reactions
(E)-N-[Amino(nitroamino)methylidene]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.
Reduction: Reduction reactions can convert the nitroamino group to an amino group, altering the compound’s properties.
Substitution: The amino and nitroamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of substituted glycine compounds.
科学的研究の応用
(E)-N-[Amino(nitroamino)methylidene]glycine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (E)-N-[Amino(nitroamino)methylidene]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitroamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Similar Compounds
Glycine: The simplest amino acid, used as a reference compound for comparison.
Nitroamine Derivatives: Compounds with similar functional groups, used to study structure-activity relationships.
Amino Acid Derivatives: Various derivatives of amino acids with different functional groups.
Uniqueness
(E)-N-[Amino(nitroamino)methylidene]glycine is unique due to its combination of amino, nitroamino, and glycine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
52498-33-6 |
|---|---|
分子式 |
C3H6N4O4 |
分子量 |
162.10 g/mol |
IUPAC名 |
2-[[amino(nitramido)methylidene]amino]acetic acid |
InChI |
InChI=1S/C3H6N4O4/c4-3(6-7(10)11)5-1-2(8)9/h1H2,(H,8,9)(H3,4,5,6) |
InChIキー |
PKAQAKOWZWIQTG-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)N=C(N)N[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


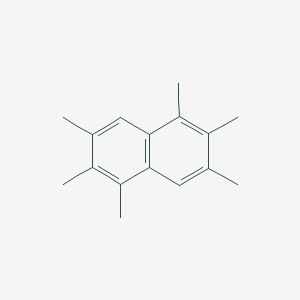
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
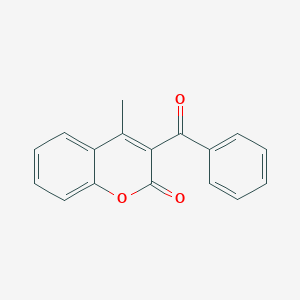
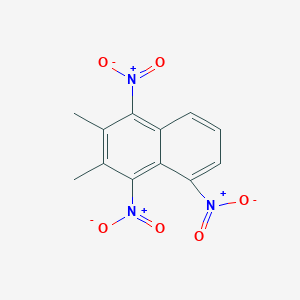
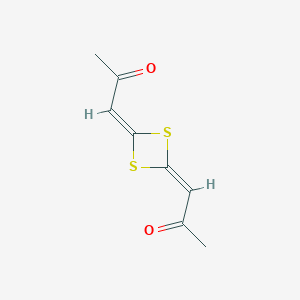
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
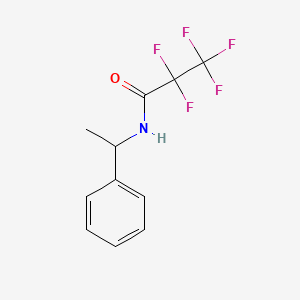
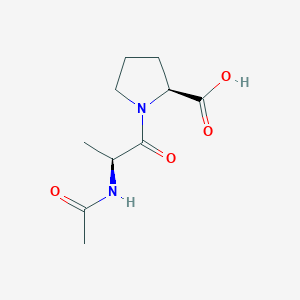
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
